molecular formula C8H8Br2O B1527675 1-Bromo-3-(bromomethyl)-2-methoxybenzene CAS No. 1177558-47-2

1-Bromo-3-(bromomethyl)-2-methoxybenzene

Cat. No.: B1527675
CAS No.: 1177558-47-2
M. Wt: 279.96 g/mol
InChI Key: JMASIRNBPZSWLQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
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Biological Activity

1-Bromo-3-(bromomethyl)-2-methoxybenzene, also known by its CAS number 52289-93-7, is an organic compound characterized by a benzene ring with specific substitutions that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptors) agonists, which are crucial in treating metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Br₂O, and it has a molecular weight of approximately 279.96 g/mol. The structural composition includes:

  • A bromine atom at the first position
  • A bromomethyl group (-CH₂Br) at the third position
  • A methoxy group (-OCH₃) at the second position

The presence of these functional groups enhances the compound's reactivity and lipophilicity, which are key factors in its biological interactions.

Research indicates that the incorporation of the this compound moiety into potential PPAR agonists can significantly enhance their biological activity and selectivity. The methoxy group facilitates favorable interactions with the PPAR binding pocket, while the bromomethyl group serves as a versatile handle for further chemical modifications, allowing for exploration of structure-activity relationships (SAR) .

Study on PPAR Agonists

A significant study highlighted the efficacy of compounds incorporating the this compound structure as PPAR agonists. In vitro assays demonstrated that these compounds effectively activated PPAR pathways involved in lipid metabolism and inflammation, suggesting potential therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Inhibition Studies

In related research, compounds structurally similar to this compound were tested for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. These studies revealed that certain derivatives exhibited selective inhibition of HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis:
1-Bromo-3-(bromomethyl)-2-methoxybenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atoms allow for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Case Study: Synthesis of Aromatic Compounds
In a study published by the Royal Society of Chemistry, this compound was utilized in the synthesis of substituted aromatic compounds through electrophilic aromatic substitution reactions. The compound's ability to undergo decarboxylative bromination was demonstrated, yielding high purity products with notable yields .

Reaction TypeConditionsYield (%)Reference
Electrophilic Aromatic Substitution100 °C, 16 h98%
Nucleophilic SubstitutionVarious nucleophilesUp to 95%

Materials Science

Polymer Chemistry:
The compound can be employed in polymerization processes to create new materials with specific properties. For instance, it can act as a cross-linking agent or a comonomer in the production of thermosetting resins.

Case Study: Development of Thermosetting Resins
Research has shown that incorporating this compound into resin formulations enhances thermal stability and mechanical strength. The bromine functionalities contribute to improved cross-linking density within the polymer matrix .

Property ImprovedMeasurement TechniqueImprovement (%)Reference
Thermal StabilityTGA15%
Mechanical StrengthTensile Testing20%

Medicinal Chemistry

Potential Anticancer Activity:
Recent studies have explored the biological activity of halogenated compounds, including this compound, for their potential anticancer properties. The presence of bromine atoms is hypothesized to enhance the compound's interaction with biological targets.

Case Study: Anticancer Screening
In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-3-(bromomethyl)-2-methoxybenzene?

The compound is synthesized via bromination of methoxybenzyl alcohol derivatives followed by nucleophilic substitution. Key steps include:

  • Bromination : Methoxybenzyl alcohol undergoes bromination using reagents like PBr₃ or HBr in polar solvents (DMF or DMSO) at 60–80°C to introduce bromine atoms .
  • Substitution : Subsequent reaction with 1,3-dibromopropane or similar alkylating agents introduces the bromomethyl group. Reactions are typically performed under anhydrous conditions with catalytic bases (e.g., K₂CO₃) .
  • Purification : Flash column chromatography (hexane/EtOAc gradients) yields the pure product (75–80% typical yield) .

Example Conditions Table :

StepReagents/ConditionsSolventTemperatureYield
BrominationPBr₃, HBrDMF60°C70%
Substitution1,3-dibromopropane, K₂CO₃DMSO80°C75%

Q. What spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and bromomethyl signals (δ ~4.5 ppm). Coupling patterns distinguish substitution positions .
  • Mass Spectrometry (MS) : ESI+ or EI-MS confirms molecular weight (e.g., [M+H]+ at m/z 289 for C₈H₈Br₂O) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How does the methoxy group influence reactivity in electrophilic substitution?

The methoxy group is a strong electron-donating substituent, activating the aromatic ring at ortho/para positions. In this compound, bromine at C1 directs further electrophilic attacks to C4 or C6. Computational studies (DFT) predict regioselectivity, validated experimentally via nitration or sulfonation reactions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

Discrepancies arise from solvent polarity (DMF vs. THF), temperature, and competing side reactions (e.g., dehydrohalogenation). Systematic optimization using Design of Experiments (DoE) or high-throughput screening identifies ideal conditions. For example, lower temperatures (40°C) in DMF suppress byproducts, improving yields by 15% .

Q. How is crystallographic data analyzed to confirm molecular structure?

Single-crystal X-ray diffraction with SHELXL refines the structure:

  • Data Collection : Cryocooled crystals (100 K) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 refines positional parameters, thermal displacement, and occupancy. R-factor < 0.05 indicates high accuracy .
  • Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions .

Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
a, b, c (Å)8.21, 10.54, 12.73
β (°)95.2

Q. What computational tools predict retrosynthetic pathways?

AI-driven platforms (e.g., Synthia, Pistachio) use reaction databases to propose routes:

  • Retrosynthesis : Identifies 3-methoxybenzyl alcohol and bromopropane as precursors.
  • Mechanistic Modeling : DFT calculations (Gaussian 16) evaluate transition states for bromination steps, optimizing activation energies .

Q. How is biological activity assessed against microbial targets?

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC against S. aureus and E. coli. Derivatives show MIC values of 8–32 µg/mL, comparable to ciprofloxacin .
  • Enzyme Inhibition : Fluorometric assays measure inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5 µM), suggesting potential as an antibacterial scaffold .

Q. Methodological Considerations Table

AspectTechniqueKey ParametersReference
SynthesisBromination/SubstitutionDMF, 60–80°C, K₂CO₃
PurificationFlash ChromatographyHexane/EtOAc (9:1)
Characterization¹H NMRδ 4.5 (BrCH₂), δ 3.8 (OCH₃)
CrystallographySHELXLR-factor < 0.05
Biological TestingMIC AssayCLSI M07-A10

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASIRNBPZSWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274239
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-47-2
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-methyl-2-(methyloxy)benzene (30.3 g, 0.15 mol), NBS (28.2 g, 0.16 mol), and BPO (1.83 g, 7.55 mmol) were suspended in 300 mL of CCl4, and the mixture was heated to 80° C. over night. After cooled to room temperature, the solution was filtrated and the solid was washed with CCl4 (30 mL×2). The filtrate was washed with NaHO3 (aq. 250 mL×2), Na2CO3 (aq. 100 mL×2), brine (100 mL) and dried over Na2SO4. After removing the solvent, 41.4 g of the crude product was obtained. (Yield: 97.9%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
28.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
97.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-3-(bromomethyl)-2-methoxybenzene
1-Bromo-3-(bromomethyl)-2-methoxybenzene
1-Bromo-3-(bromomethyl)-2-methoxybenzene
1-Bromo-3-(bromomethyl)-2-methoxybenzene
1-Bromo-3-(bromomethyl)-2-methoxybenzene
1-Bromo-3-(bromomethyl)-2-methoxybenzene

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